molecular formula C10H11NO3 B6166227 3-formyl-4-methoxy-N-methylbenzamide CAS No. 1289017-23-7

3-formyl-4-methoxy-N-methylbenzamide

Cat. No.: B6166227
CAS No.: 1289017-23-7
M. Wt: 193.2
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Description

3-formyl-4-methoxy-N-methylbenzamide is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzamide, characterized by the presence of a formyl group at the 3-position, a methoxy group at the 4-position, and an N-methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-4-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

    Formylation: The formyl group is introduced at the 3-position using a formylation reaction, often employing reagents such as formic acid or formyl chloride.

    Amidation: The resulting intermediate is then subjected to amidation with N-methylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-formyl-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: 3-carboxy-4-methoxy-N-methylbenzamide

    Reduction: 3-hydroxymethyl-4-methoxy-N-methylbenzamide

    Substitution: Products depend on the nucleophile used, e.g., 3-formyl-4-hydroxy-N-methylbenzamide if methoxy is replaced by a hydroxyl group.

Scientific Research Applications

3-formyl-4-methoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-formyl-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and N-methyl groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-formyl-4-hydroxy-N-methylbenzamide: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.

    N-methyl-4-bromo-3-methoxybenzamide: Contains a bromine atom, which can significantly change its chemical properties and applications.

Uniqueness

3-formyl-4-methoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both formyl and methoxy groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1289017-23-7

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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